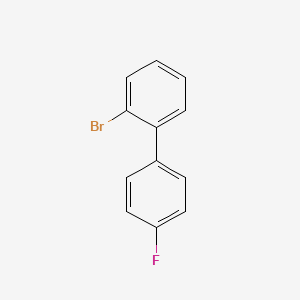

![molecular formula C5H3BrN4 B1281953 5-Bromo-1H-imidazo[4,5-B]pyrazine CAS No. 91225-41-1](/img/structure/B1281953.png)

5-Bromo-1H-imidazo[4,5-B]pyrazine

Übersicht

Beschreibung

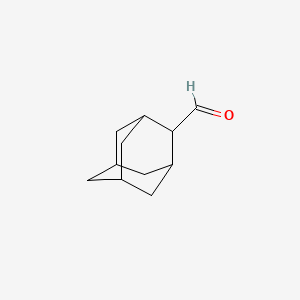

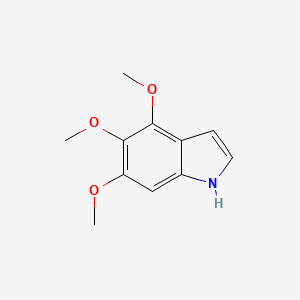

5-Bromo-1H-imidazo[4,5-B]pyrazine is a chemical compound with the molecular formula C5H3BrN4. It has a molecular weight of 199.01 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

A green synthetic protocol has been developed for the synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides in 80–85% yield via one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine in the presence of phosphoric acid as catalyst in water at 95–100°C for 100–120 min .Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-imidazo[4,5-B]pyrazine consists of a five-membered imidazole ring fused with a pyrazine ring. The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives, which include 5-Bromo-1H-imidazo[4,5-B]pyrazine, have been studied for their antimicrobial properties . These compounds have shown potential in combating various types of microbial infections.

Antiviral Activity

Some derivatives of imidazo[4,5-b]pyridine have been synthesized and tested for their antiviral activity . The cytotoxic effect on the virus host cell lines was determined using the colorimetric MTS assay.

Anti-Inflammatory Agents

Imidazo[4,5-b]pyridine derivatives have been found to exhibit nonsteroidal anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antidepressant Properties

These compounds have also been studied for their potential antidepressant effects . This opens up a new avenue for the development of novel antidepressant medications.

Cardiotonic Effects

Imidazo[4,5-b]pyridine derivatives have shown cardiotonic effects , indicating their potential use in treating heart-related conditions.

Hypotensive and Antiarrhythmic Activities

These compounds have demonstrated hypotensive and antiarrhythmic activities , making them potential candidates for the treatment of hypertension and arrhythmia.

Antisecretory Activity

Imidazo[4,5-b]pyridine derivatives have shown antisecretory activity , which could be beneficial in the treatment of certain gastrointestinal disorders.

Antagonists of Angiotensin II Receptors

Compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity . This suggests their potential use in the management of hypertension.

Wirkmechanismus

Target of Action

5-Bromo-1H-imidazo[4,5-B]pyrazine derivatives have been evaluated as antagonists of various biological receptors, including angiotensin II (AT 1 and AT 2) and thromboxane A 2 . These targets play crucial roles in regulating blood pressure and inflammatory responses, respectively .

Mode of Action

It is believed to interact with its targets (at 1, at 2, and thromboxane a 2 receptors) and inhibit their activity . This inhibition could lead to changes in the signaling pathways associated with these receptors, resulting in therapeutic effects.

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-1H-imidazo[4,5-B]pyrazine are likely related to its targets. For instance, inhibition of angiotensin II receptors can affect the renin-angiotensin system, a crucial pathway in regulating blood pressure . Similarly, inhibition of thromboxane A 2 receptors can impact the arachidonic acid pathway, which plays a significant role in inflammation and platelet aggregation .

Pharmacokinetics

This polarity can help overcome solubility problems of poorly soluble drug entities, potentially enhancing the bioavailability of 5-Bromo-1H-imidazo[4,5-B]pyrazine .

Result of Action

The molecular and cellular effects of 5-Bromo-1H-imidazo[4,5-B]pyrazine’s action would be dependent on the specific biological context. Given its potential role as an antagonist of angiotensin II and thromboxane A 2 receptors, it could lead to lowered blood pressure and reduced inflammation .

Eigenschaften

IUPAC Name |

5-bromo-3H-imidazo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-3-1-7-4-5(10-3)9-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYKUNCAMSMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536613 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-imidazo[4,5-B]pyrazine | |

CAS RN |

91225-41-1 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the activity of 5-bromo-1H-imidazo[4,5-B]pyrazine as a phleomycin amplifier?

A2: The research paper states that the synthesized 1H-imidazo[4,5-b]pyrazines, including presumably 5-bromo-1H-imidazo[4,5-B]pyrazine, exhibited only "slight activity" as amplifiers of phleomycin []. This suggests that while the compound may enhance the activity of phleomycin to some extent, its effect is limited compared to other potential amplifiers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)